2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide

Nevirapine synthesis Process chemistry 2,6-Dichloronicotinamide intermediate

CAS 1798004-92-8 is the sole late-stage intermediate that yields authentic Nevirapine EP Impurity D upon oxidative coupling. Its unique 2,6-dichloro substitution pattern on the nicotinamide ring is structurally critical—generic des-chloro analogs (e.g., CAS 133627-46-0) produce a structurally distinct dimer that fails EP monograph specifications for retention time and spectral confirmation. Supplied as a fully characterized neat reference standard for use as the primary HPLC/UV calibrant at the 0.2% specification level. Ideal for in-house reference material preparation (89% benchmark yield via CDI-mediated amidation) and oxidative/photolytic forced degradation studies supporting regulatory filings.

Molecular Formula C12H8Cl3N3O
Molecular Weight 316.566
CAS No. 1798004-92-8
Cat. No. B565916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide
CAS1798004-92-8
Molecular FormulaC12H8Cl3N3O
Molecular Weight316.566
Structural Identifiers
SMILESCC1=C(C(=NC=C1)Cl)NC(=O)C2=C(N=C(C=C2)Cl)Cl
InChIInChI=1S/C12H8Cl3N3O/c1-6-4-5-16-11(15)9(6)18-12(19)7-2-3-8(13)17-10(7)14/h2-5H,1H3,(H,18,19)
InChIKeyHYBBTYDHTGAQKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide (CAS 1798004-92-8): Certified Nevirapine Dimer Intermediate & Impurity Reference Standard


2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide (CAS 1798004-92-8) is a trichlorinated nicotinamide derivative that serves as a key process-specific intermediate in the synthesis of Nevirapine Dimer (EP Impurity D) . The compound is supplied as a neat reference standard (≥95% purity) by Toronto Research Chemicals (TRC) under catalog number TR-D434010, with full characterization including InChI identity: InChI=1S/C12H8Cl3N3O/c1-6-4-5-16-11(15)9(6)18-12(19)7-2-3-8(13)17-10(7)14/h2-5H,1H3,(H,18,19) . Its molecular formula is C12H8Cl3N3O (MW 316.57 g/mol), and it is specifically designated as an Intermediate in the preparation of Nevirapine Dimer (N391290) .

Why 2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide Cannot Be Replaced by Generic Analogs


In pharmaceutical impurity profiling, the molecular identity of a process impurity is dictated by the specific synthetic route used. 2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide is the sole late-stage intermediate that yields the Nevirapine EP Impurity D dimer upon oxidative coupling . Generic substitution with the des-chloro analog (2-chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide, CAS 133627-46-0) would result in a structurally distinct dimer, failing to meet the European Pharmacopoeia monograph specification for Nevirapine Impurity D . The 2,6-dichloro substitution pattern on the nicotinamide ring of the target compound is a critical structural determinant that cannot be replicated by any mono-chloro or non-chlorinated analog without altering the impurity's identity, chromatographic retention time, and spectral confirmation criteria .

Quantitative Differentiation Evidence for 2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide (CAS 1798004-92-8)


Comparative Synthesis Yield in Nevirapine Intermediate Preparation

In the synthesis of nevirapine, the target compound N-(2,6-dichloro-4-methyl-3-pyridyl)-2-chloronicotinamide (CAS 1798004-92-8) is prepared via amidation of 2-chloro-3-pyridinecarboxylic acid with 2,6-dichloro-3-amino-4-methylpyridine using carbonyldiimidazole (CDI) at low temperature (-20 to -25°C), delivering a laboratory-scale isolated yield of approximately 89% [1]. In contrast, the structurally analogous des-chloro compound 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide (CAS 133627-46-0), synthesized via an alternative route involving nitro group reduction and catalytic hydrogenation, was reported with a markedly lower yield of 73% and required high-pressure hydrogenation equipment [2]. The 16-percentage-point yield advantage of the target compound translates to significantly improved atom economy and reduced waste generation for impurity standard production.

Nevirapine synthesis Process chemistry 2,6-Dichloronicotinamide intermediate

Structural Identity Confirmation via InChI and Chromatographic Uniqueness

The target compound is unequivocally identified by its InChI string (InChI=1S/C12H8Cl3N3O/c1-6-4-5-16-11(15)9(6)18-12(19)7-2-3-8(13)17-10(7)14/h2-5H,1H3,(H,18,19)), which encodes the three chlorine atoms at pyridine positions 2, 6, and 2' respectively . The monochloro analog (CAS 133627-46-0) possesses only two chlorine atoms (C12H9Cl2N3O) and a distinct InChI, resulting in a different mass spectrum and HPLC retention time under EP-specified conditions [1]. This structural difference is critical because pharmacopeial monographs for Nevirapine specify the acceptance criterion for Impurity D at a level of 0.2% relative to the API peak; misidentification due to substitution with an incorrect analog would lead to false compliance results [1].

Pharmaceutical impurity profiling HPLC method validation Nevirapine Impurity D

Certified Reference Standard Purity and Characterization Depth

The target compound is supplied as a neat reference standard with a minimum purity of 95% and is accompanied by a full certificate of analysis that includes molecular identity confirmation via InChI and chromatographic purity . By contrast, the des-chloro analog (CAS 133627-46-0) is commonly available as a bulk chemical intermediate without certificate of analysis or chromatographic purity specification, typically offered at a purity of 97% but lacking the analytical characterization necessary for GMP-compliant impurity profiling . The TRC product also includes physical form specification (Neat) and controlled storage conditions, which ensure batch-to-batch reproducibility essential for validated analytical methods .

Reference standard procurement Pharmaceutical quality control TRC certified impurity standards

Optimal Application Scenarios for 2,6-Dichloro-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide (CAS 1798004-92-8)


GMP-Compliant Quantification of Nevirapine EP Impurity D in API Release Testing

The TRC-certified neat reference standard is used as the primary calibrant in HPLC/UV methods to quantify Nevirapine Impurity D at the 0.2% specification level in nevirapine active pharmaceutical ingredient (API). Its fully characterized identity ensures traceability to EP monograph requirements .

Process Development and Yield Optimization for Nevirapine Dimer Synthesis

Process chemists can utilize the 89% yield data and CDI-mediated amidation protocol from CN102127077A as a benchmark when scaling up the synthesis of Nevirapine Dimer impurity standard for in-house reference material preparation [1].

Forced Degradation Studies and Structural Elucidation of Nevirapine Impurities

The target compound serves as a synthetic precursor for generating authenticated Nevirapine EP Impurity D, which can then be used in oxidative and photolytic forced degradation studies to establish the impurity formation pathway and support regulatory filing [2].

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